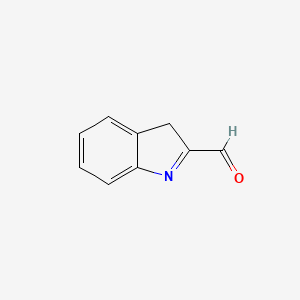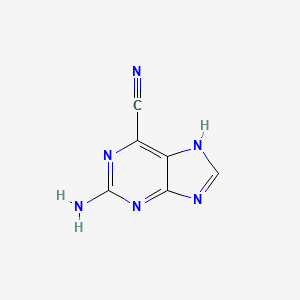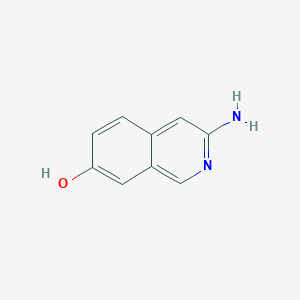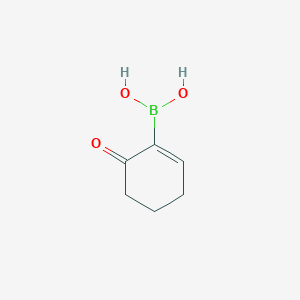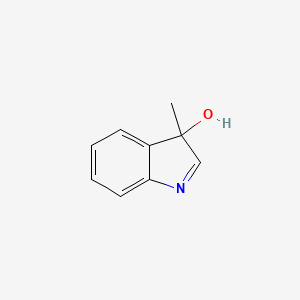
3-Methyl-3H-indol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3H-indol-3-ol, also known as 3-Methylindole, is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is particularly notable for its presence in certain plants and its role as a precursor in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-indol-3-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting material is typically 3-methyl-2-butanone. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to yield the indole product .
Industrial Production Methods
Industrial production of this compound often involves the same Fischer indole synthesis but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyleneindolenine, a reactive electrophilic intermediate.
Reduction: Reduction reactions can convert this compound to other indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methyleneindolenine, while halogenation can produce halogenated indole derivatives .
Applications De Recherche Scientifique
3-Methyl-3H-indol-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-3H-indol-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular signaling pathways. In the context of its biological activity, this compound can modulate enzyme activity, affect gene expression, and interact with other biomolecules to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of the indole family, lacking the methyl group at the 3-position.
3-Methylindole: Another name for 3-Methyl-3H-indol-3-ol, emphasizing its structural similarity to indole.
Indole-3-acetic acid: A plant hormone derived from indole, involved in regulating plant growth and development.
Uniqueness
This compound is unique due to its specific structural features, such as the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural modification can enhance or alter its interactions with molecular targets compared to other indole derivatives .
Propriétés
Numéro CAS |
216101-54-1 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-methylindol-3-ol |
InChI |
InChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3 |
Clé InChI |
HYZSAMREMMAXPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=NC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


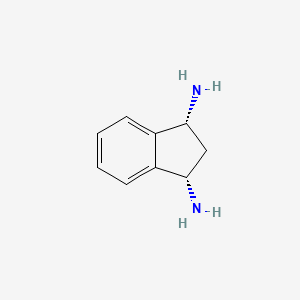
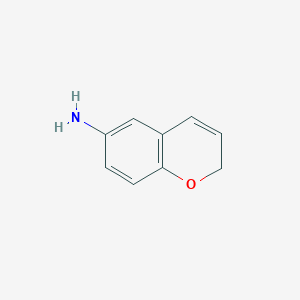

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
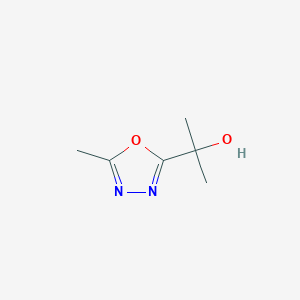
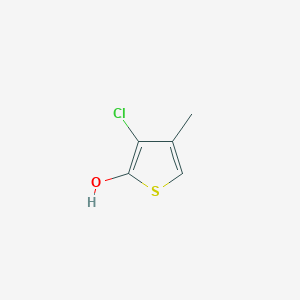
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
